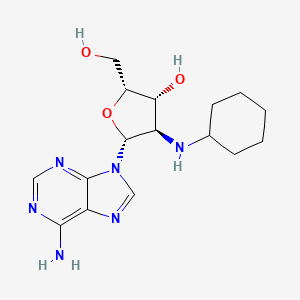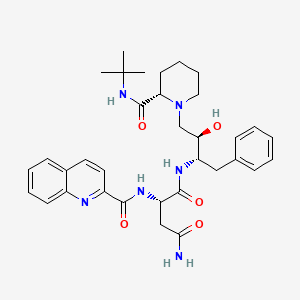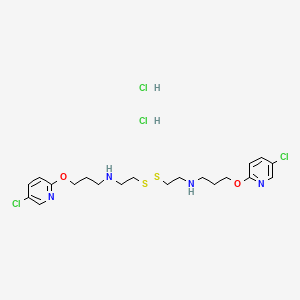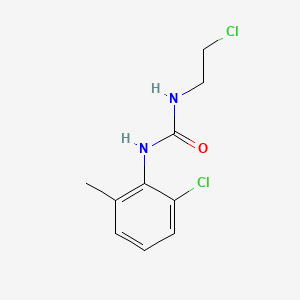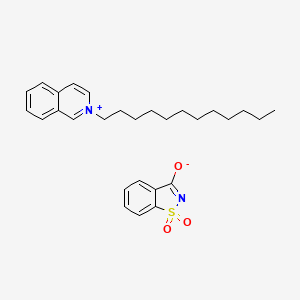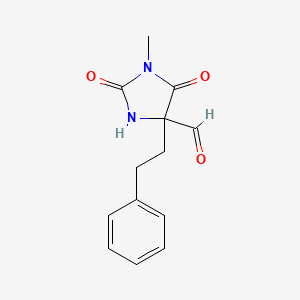
1-Methyl-2,5-dioxo-4-(2-phenylethyl)-4-imidazolidinecarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2,5-dioxo-4-(2-phenylethyl)-4-imidazolidinecarbaldehyde is a complex organic compound featuring an imidazolidine ring substituted with a phenylethyl group and a formyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2,5-dioxo-4-(2-phenylethyl)-4-imidazolidinecarbaldehyde typically involves the following steps:
Formation of the Imidazolidine Ring: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.
Introduction of the Phenylethyl Group: This step often involves the alkylation of the imidazolidine ring using phenylethyl halides in the presence of a base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Utilizing reactors that allow for precise control over reaction conditions.
Catalysts and Solvents: Employing specific catalysts and solvents to optimize yield and purity.
Purification Techniques: Using methods such as recrystallization, chromatography, or distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-2,5-dioxo-4-(2-phenylethyl)-4-imidazolidinecarbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products:
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted phenylethyl derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-2,5-dioxo-4-(2-phenylethyl)-4-imidazolidinecarbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mecanismo De Acción
The mechanism by which 1-Methyl-2,5-dioxo-4-(2-phenylethyl)-4-imidazolidinecarbaldehyde exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.
Comparación Con Compuestos Similares
1-Methyl-2,5-dioxo-4-(2-phenylethyl)-4-imidazolidinecarboxylic acid: Similar structure but with a carboxylic acid group instead of a formyl group.
1-Methyl-2,5-dioxo-4-(2-phenylethyl)-4-imidazolidinecarbinol: Similar structure but with an alcohol group instead of a formyl group.
Uniqueness: 1-Methyl-2,5-dioxo-4-(2-phenylethyl)-4-imidazolidinecarbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
6630-55-3 |
|---|---|
Fórmula molecular |
C13H14N2O3 |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
1-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidine-4-carbaldehyde |
InChI |
InChI=1S/C13H14N2O3/c1-15-11(17)13(9-16,14-12(15)18)8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,18) |
Clave InChI |
FBRPRHDVWNJYSV-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C(NC1=O)(CCC2=CC=CC=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(2-Amino-3-chlorophenyl)methyl]-2-chloroaniline;2-[(2-aminophenyl)methyl]aniline;1,3-diisocyanato-2-methylbenzene](/img/structure/B12797439.png)
